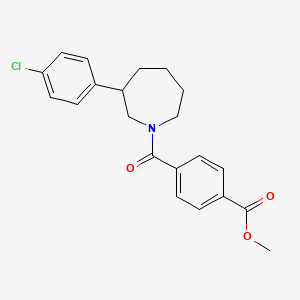![molecular formula C28H26N4O3S B2858585 (E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 361178-70-3](/img/structure/B2858585.png)
(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research in the field of heterocyclic chemistry has led to the synthesis of various thiazolo[3,2-a]pyrimidine derivatives, which have been explored for their biological activities. For instance, compounds incorporating the thiazolo[3,2-a]pyrimidine moiety have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds have shown promising results against various bacterial and fungal species, as well as cytotoxic effects against cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural and Conformational Studies
The structural and conformational features of thiazolo[3,2-a]pyrimidine derivatives have also been a subject of interest. Studies on these compounds reveal significant insights into their supramolecular aggregation and intermolecular interaction patterns, influenced by variations in substituents. These findings have implications for the design of molecules with desired physical and chemical properties, contributing to the fields of materials science and molecular engineering (Nagarajaiah & Begum, 2014).
Anti-inflammatory Applications
Thiazolo[3,2-a]pyrimidine derivatives have been studied for their anti-inflammatory activities. Synthesis of specific derivatives has led to compounds exhibiting moderate anti-inflammatory effects, indicating their potential use in developing new anti-inflammatory drugs. The evaluation of these compounds against standard anti-inflammatory benchmarks highlights their relevance in pharmaceutical research and drug development (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Chemical Synthesis and Methodology
The synthesis of thiazolo[3,2-a]pyrimidine derivatives and related compounds often involves innovative methodologies, including microwave-mediated reactions and cyclocondensations. These methods have not only expanded the chemical repertoire of heterocyclic compounds but also provided new tools and techniques for synthetic chemists. The development of efficient synthesis routes contributes to the broader field of synthetic organic chemistry, enabling the production of complex molecules for research and industrial applications (Darweesh, Mekky, Salman, & Farag, 2016).
properties
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-17-10-15-22(35-17)25-24(26(33)30-20-8-6-5-7-9-20)18(2)29-28-32(25)27(34)23(36-28)16-19-11-13-21(14-12-19)31(3)4/h5-16,25H,1-4H3,(H,30,33)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFESKPRSKXVPCJ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)N(C)C)S3)C)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S3)C)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide](/img/structure/B2858502.png)
![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)
![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2858507.png)
![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B2858509.png)

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)

![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)
![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)
